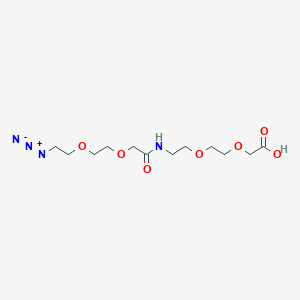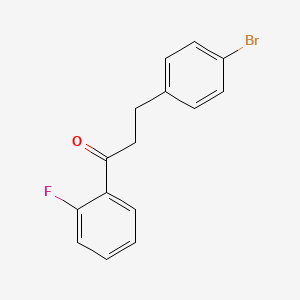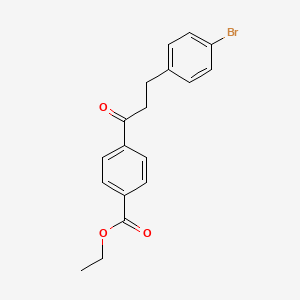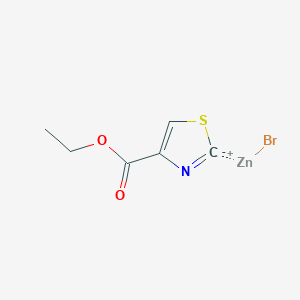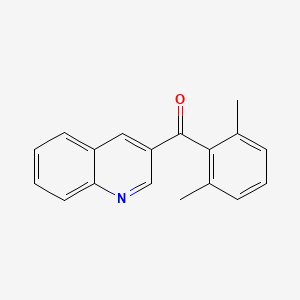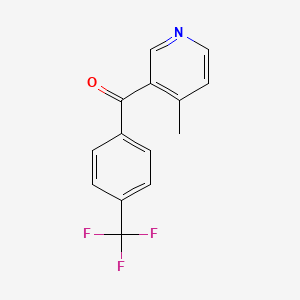
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with a molecular weight of 265.23 . The IUPAC name for this compound is (4-methylpyridin-3-yl)(4-(trifluoromethyl)phenyl)methanone .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is 1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine include a molecular weight of 265.23 .Aplicaciones Científicas De Investigación
Agrochemical Industry
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine: plays a significant role in the agrochemical industry. Its derivatives are used in the synthesis of active ingredients for pesticides. The trifluoromethyl group (TFM) is particularly valued for its ability to enhance the biological activity of agrochemicals, making them more effective against pests .
Pharmaceutical Development
This compound is also a key intermediate in pharmaceutical research. The TFM moiety is a common feature in several pharmaceutical products, contributing to their efficacy and stability. It’s involved in the development of new medications, with some derivatives currently undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, the TFM derivatives of this compound are used to create treatments for animals. These derivatives have been approved for use in the market, indicating their safety and effectiveness in animal health care applications .
Synthesis of Fluorinated Compounds
The unique physicochemical properties of the fluorine atom in the TFM group make it an important structural motif for the synthesis of fluorinated organic chemicals, which are increasingly important in scientific research .
Material Science
The compound’s derivatives are explored for their potential in material science, particularly in developing functional materials that require the unique characteristics of the pyridine moiety combined with the fluorine atom .
Biological Research
Due to its distinctive properties, 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is used in biological research to study the interaction of fluorinated compounds with biological systems. This can lead to a better understanding of how these compounds affect living organisms .
Environmental Science
Researchers are investigating the environmental impact of TFM derivatives, including this compound. Understanding its behavior and breakdown in the environment is crucial for assessing its long-term effects on ecosystems .
Chemical Reaction Studies
The TFM group is involved in various chemical reactions, such as coupling, nucleophilic, and electrophilic reactions. Studying these reactions with 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine can lead to the discovery of new reaction pathways and synthesis techniques .
Direcciones Futuras
The future directions for the use of 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propiedades
IUPAC Name |
(4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYAOSEIRPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

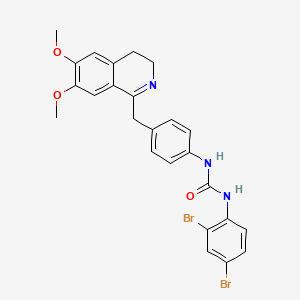


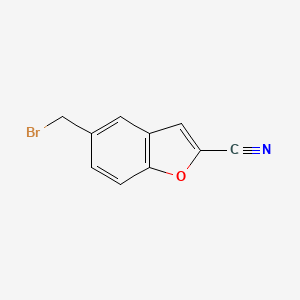
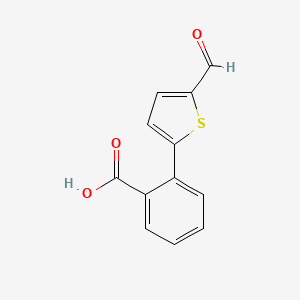
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
amine hydrochloride](/img/structure/B6337395.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
